4-Methoxy-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O3 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7F3O3/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 220.15 . The compound is soluble in methanol .Scientific Research Applications
Chemical Synthesis and Modifications
- Regioselective Metalation and Carboxylation : 4-Methoxy-3-(trifluoromethyl)benzoic acid has been synthesized through regioselective metalation and carboxylation processes. This process involves the transformation of 1,3-bis(trifluoromethyl)benzene into various derivatives, including 4-methoxy-2,6-bis(trifluoromethyl)benzoic acid and its ester forms under different conditions (Dmowski & Piasecka-Maciejewska, 1998).
Luminescent Properties in Coordination Compounds
- Influence on Photoluminescent Properties : Derivatives of 4-methoxy-benzoic acid, like 3-methoxy-4-benzyloxy benzoic acid, have been used in synthesizing lanthanide coordination compounds. These compounds demonstrate varying luminescent properties based on the presence of electron-releasing or electron-withdrawing substituents, highlighting the impact of such chemical modifications on optical properties (Sivakumar et al., 2010).
Crystal Structure Analysis
- Influence on Crystalline Structures : The crystalline structure of alkoxy-substituted benzoic acids, including 3-(methoxy)benzoic acid variants, exhibits different packing arrangements and interactions. This study provides insights into how methoxy and ethoxy substitutions influence the molecular structure and intermolecular interactions in these compounds (Raffo et al., 2014).
Organic Synthesis
- Organic Synthesis Applications : In organic synthesis, the selective metalation of unprotected benzoic acids, including methoxy-substituted variants, is crucial. These methods have developed routes to benzoic acids that are tri- and tetra-substituted with various functionalities, demonstrating the versatility of these compounds in synthetic chemistry (Bennetau et al., 1995).
Polymer Science
- Doping in Polymers : Benzoic acid derivatives like 2-methoxybenzoic acid have been used as dopants in polyaniline, a conducting polymer. This application illustrates the utility of these compounds in modifying the electrical properties of polymers, which is significant in advanced material science (Amarnath & Palaniappan, 2005).
Chemical Reactivity Analysis
- Vibrational Analysis and Reactivity : The study of 4-bromo-3-(methoxymethoxy) benzoic acid provides insights into the vibrational properties and chemical reactivity descriptors of such molecules. These analyses are crucial in understanding the reactivity and potential applications of benzoic acid derivatives in various chemical contexts (Yadav et al., 2022).
Biomedical Applications
- Antibacterial Activity : Novel vanillic acid (4-hydroxy-3-methoxy benzoic acid) hybrid derivatives have been synthesized and tested for antibacterial activity. This research underscores the potential biomedical applications of methoxy benzoic acid derivatives in developing new antimicrobial agents (Satpute et al., 2019).
Safety and Hazards
4-Methoxy-3-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUPESTVBTYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379505 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-09-5 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213598-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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